molecular formula C18H12N2OS2 B14633638 2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline CAS No. 52979-03-0

2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline

Cat. No.: B14633638
CAS No.: 52979-03-0
M. Wt: 336.4 g/mol
InChI Key: RPOQYWYDNQJGHC-UHFFFAOYSA-N
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Description

2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline typically involves the condensation of anthranilic acid derivatives with appropriate thiol and naphthylthio compounds. The reaction conditions often include the use of organic solvents such as acetic acid or ethanol, and the process may require refluxing to achieve the desired product .

Industrial Production Methods

Industrial production methods for quinazoline derivatives, including this compound, often involve large-scale batch reactions. These methods utilize optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include disulfide derivatives, thiol derivatives, and various substituted quinazoline compounds. These products often exhibit enhanced biological activities and are of significant interest in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for the proliferation and survival of cancer cells. It also exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline include other quinazoline derivatives such as:

Uniqueness

What sets this compound apart from its similar compounds is its unique naphthylthio group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, leading to improved biological activities and potential therapeutic applications .

Properties

CAS No.

52979-03-0

Molecular Formula

C18H12N2OS2

Molecular Weight

336.4 g/mol

IUPAC Name

6-naphthalen-2-ylsulfanyl-4-sulfanylidene-1H-quinazolin-2-one

InChI

InChI=1S/C18H12N2OS2/c21-18-19-16-8-7-14(10-15(16)17(22)20-18)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H2,19,20,21,22)

InChI Key

RPOQYWYDNQJGHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)NC(=O)NC4=S

Origin of Product

United States

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